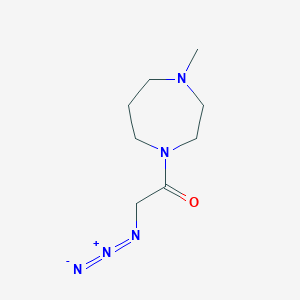
2-Azido-1-(4-methyl-1,4-diazepan-1-yl)ethan-1-one
Descripción general
Descripción
2-Azido-1-(4-methyl-1,4-diazepan-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C8H15N5O and its molecular weight is 197.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial/Anticancer Activities
One notable application of compounds structurally related to 2-Azido-1-(4-methyl-1,4-diazepan-1-yl)ethan-1-one involves their synthesis and evaluation for antimicrobial and anticancer activities. A study highlighted the synthesis of a series of compounds including 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl]-2-substituted phenylaminoethanones. These compounds were evaluated for their antimicrobial and anticancer properties, showing significant activity in vitro. The study emphasized the importance of structural features in enhancing biological activity, with specific compounds demonstrating potent antimicrobial and anticancer effects, highlighting the potential for developing new therapeutic agents based on this chemical framework (Verma et al., 2015).
Structural and Chemical Transformations
Another research avenue involves exploring the structural and chemical transformations of compounds with a 1,4-diazepane framework, which is related to the core structure of this compound. Investigations into the photooxidation mechanisms of aromatic azides have led to insights into the formation and decay of nitroso oxides, revealing complex interplays between conformational dynamics and reactivity. These studies not only broaden our understanding of the underlying chemistry but also open up possibilities for synthesizing novel compounds with potential applications in various fields, including materials science and pharmacology (Chainikova et al., 2017).
Synthesis of Diazepine Derivatives
Furthermore, research into the synthesis of diazepine derivatives through methodologies such as intramolecular cycloaddition of aromatic azides demonstrates the versatility of these chemical frameworks in generating structurally diverse compounds. These synthetic approaches not only expand the chemical space of diazepines but also enable the exploration of their biological and pharmacological properties, offering potential pathways for drug discovery and development (Kanishcheva et al., 2013).
Multicomponent Synthesis Approaches
Innovative synthetic strategies, such as the use of Ugi multicomponent reactions followed by intramolecular nucleophilic substitutions, have been applied to construct 1,4-diazepane skeletons. These methods provide efficient and convergent routes to synthesize complex molecules, showcasing the potential for rapid generation of molecular diversity. Such synthetic methodologies not only enrich the toolkit of organic chemists but also facilitate the discovery of new molecules with unique properties and applications (Banfi et al., 2007).
Propiedades
IUPAC Name |
2-azido-1-(4-methyl-1,4-diazepan-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5O/c1-12-3-2-4-13(6-5-12)8(14)7-10-11-9/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHBESGJJOHJNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({[(2-Methylphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475103.png)
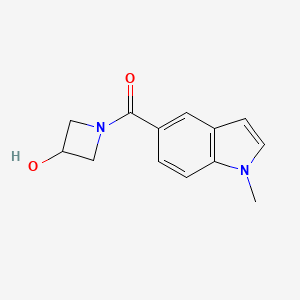
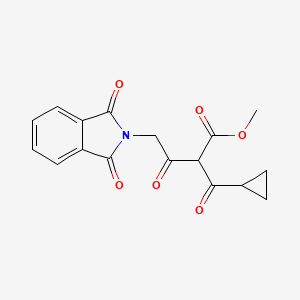
![5-[2-(2-Methoxyphenyl)-2-oxoethyl]-2-methylcyclohexanone](/img/structure/B1475111.png)



![tert-Butyl 2-formyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B1475116.png)
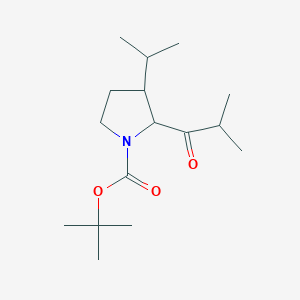
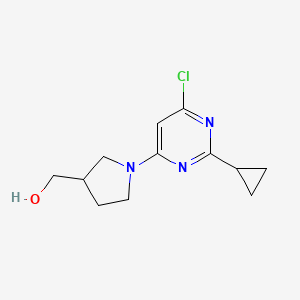
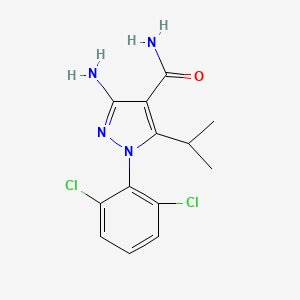
![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1475120.png)
![(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanol](/img/structure/B1475122.png)

